molecular formula C20H20CaCl2O6 B1208866 Calcium Clofibrate CAS No. 39087-48-4

Calcium Clofibrate

Cat. No.: B1208866
CAS No.: 39087-48-4
M. Wt: 467.3 g/mol
InChI Key: IXCILCKRXAZYGP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium clofibrate involves the reaction of clofibric acid with calcium carbonate. The process typically includes dissolving clofibric acid in an appropriate solvent, followed by the addition of calcium carbonate under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying steps .

Chemical Reactions Analysis

Types of Reactions

Calcium clofibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium clofibrate has several scientific research applications, including:

Mechanism of Action

Calcium clofibrate exerts its effects by increasing the activity of extrahepatic lipoprotein lipase, which enhances the lipolysis of lipoprotein triglycerides. This process leads to the degradation of chylomicrons and the conversion of VLDLs to LDLs, and subsequently LDLs to HDLs. The primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPARα), which regulates the expression of genes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Comparison

Calcium clofibrate, like other fibrates, is effective in reducing triglyceride levels and increasing HDL levels. it is unique in its calcium salt form, which may offer different pharmacokinetic properties compared to its counterparts. For instance, the bioavailability of clofibric acid from this compound formulations may differ from that of standard clofibrate formulations .

Conclusion

This compound is a significant compound in the field of lipid-lowering agents, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable subject of scientific research and industrial production.

Properties

CAS No.

39087-48-4

Molecular Formula

C20H20CaCl2O6

Molecular Weight

467.3 g/mol

IUPAC Name

calcium;2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2

InChI Key

IXCILCKRXAZYGP-UHFFFAOYSA-L

SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2]

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2]

Key on ui other cas no.

39087-48-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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